1-[4-[[3-(2-Methylimidazol-1-yl)propylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol
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Overview
Description
1-[4-[[3-(2-Methylimidazol-1-yl)propylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol is a complex organic compound that features a combination of imidazole and piperazine moieties
Preparation Methods
The synthesis of 1-[4-[[3-(2-Methylimidazol-1-yl)propylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol involves multiple steps. The general synthetic route includes the following steps:
Formation of the imidazole moiety: This can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the propylamino group: This step involves the reaction of the imidazole derivative with a propylamine under mild conditions.
Formation of the phenoxy linkage: The phenoxy group is introduced through a nucleophilic substitution reaction with a suitable phenol derivative.
Introduction of the piperazine moiety: The final step involves the reaction of the intermediate with 4-methylpiperazine under appropriate conditions.
Chemical Reactions Analysis
1-[4-[[3-(2-Methylimidazol-1-yl)propylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Scientific Research Applications
1-[4-[[3-(2-Methylimidazol-1-yl)propylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: It is investigated for its potential effects on different physiological pathways and its ability to modulate biological responses.
Chemical Biology: The compound is used as a tool to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 1-[4-[[3-(2-Methylimidazol-1-yl)propylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The imidazole moiety can interact with metal ions and enzymes, while the piperazine moiety can modulate receptor activity . These interactions lead to the modulation of various biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
1-[4-[[3-(2-Methylimidazol-1-yl)propylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole moiety and exhibit similar biological activities.
Piperazine derivatives: These compounds contain the piperazine moiety and are used in various therapeutic applications.
Phenoxy derivatives: These compounds feature the phenoxy linkage and are studied for their potential pharmacological effects.
Properties
IUPAC Name |
1-[4-[[3-(2-methylimidazol-1-yl)propylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N5O2/c1-19-24-9-11-27(19)10-3-8-23-16-20-4-6-22(7-5-20)29-18-21(28)17-26-14-12-25(2)13-15-26/h4-7,9,11,21,23,28H,3,8,10,12-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVYCSCXOYFFBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCNCC2=CC=C(C=C2)OCC(CN3CCN(CC3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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